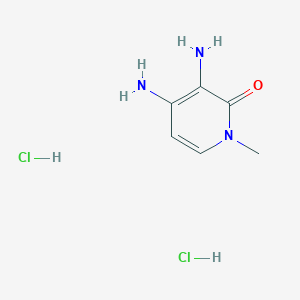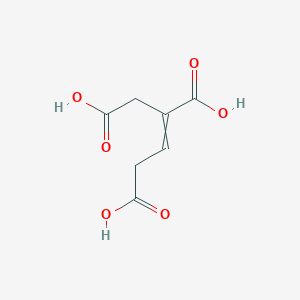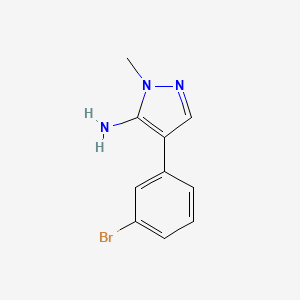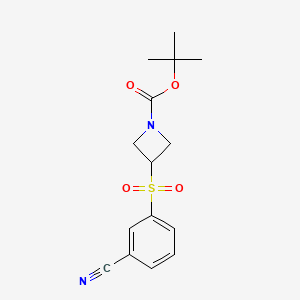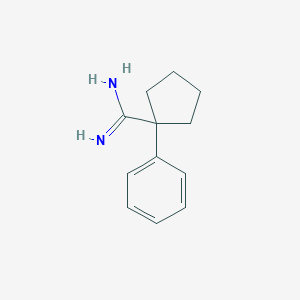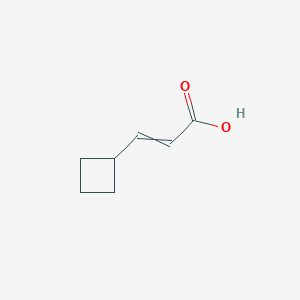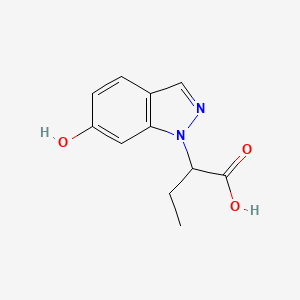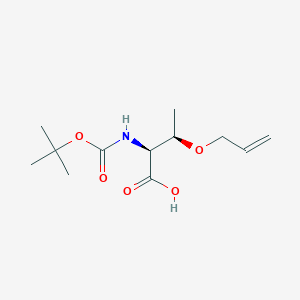
Boc-Thr(Allyl)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Thr(Allyl)-OH: is a compound used in peptide synthesis. It is a derivative of threonine, an amino acid, where the hydroxyl group is protected by an allyl group, and the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of deprotection.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Thr(Allyl)-OH typically involves the protection of the amino group of threonine with a Boc group and the protection of the hydroxyl group with an allyl group. The process generally includes:
Protection of the Amino Group: The amino group of threonine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of the Hydroxyl Group: The hydroxyl group is protected by reacting it with allyl bromide in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection Reactions: Boc-Thr(Allyl)-OH undergoes deprotection reactions to remove the Boc and allyl groups. The Boc group is typically removed using trifluoroacetic acid (TFA), while the allyl group is removed using palladium catalysts.
Coupling Reactions: It participates in coupling reactions to form peptide bonds. Common reagents used in these reactions include carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and coupling additives like hydroxybenzotriazole (HOBt).
Major Products Formed: The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block.
Wissenschaftliche Forschungsanwendungen
Chemistry: Boc-Thr(Allyl)-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of functional groups, facilitating the stepwise assembly of complex peptide chains.
Biology and Medicine: In biological research, this compound is used to synthesize peptides that are studied for their biological activity. These peptides can serve as enzyme inhibitors, receptor agonists or antagonists, and as tools for studying protein-protein interactions.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. It is also used in the production of diagnostic peptides and peptide-based materials.
Wirkmechanismus
The mechanism of action of Boc-Thr(Allyl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the allyl group protects the hydroxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the controlled formation of peptide bonds.
Vergleich Mit ähnlichen Verbindungen
Boc-Thr-OH: Similar to Boc-Thr(Allyl)-OH but without the allyl protection on the hydroxyl group.
Fmoc-Thr(Allyl)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) as the amino protecting group instead of Boc.
Boc-Ser(Allyl)-OH: Similar to this compound but with serine instead of threonine.
Uniqueness: this compound is unique due to the dual protection of both the amino and hydroxyl groups, allowing for greater control in peptide synthesis. The allyl group provides additional stability and can be selectively removed under milder conditions compared to other protecting groups.
Eigenschaften
Molekularformel |
C12H21NO5 |
|---|---|
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxybutanoic acid |
InChI |
InChI=1S/C12H21NO5/c1-6-7-17-8(2)9(10(14)15)13-11(16)18-12(3,4)5/h6,8-9H,1,7H2,2-5H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1 |
InChI-Schlüssel |
WGBNSEZZQPQYHR-BDAKNGLRSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC=C |
Kanonische SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-cyano-3-(3-{[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino}-2-hydroxypropoxy)phenyl]propanoic acid](/img/structure/B12439483.png)


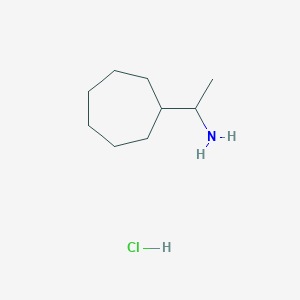
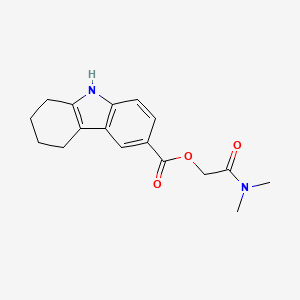
![4-Amino-2-{[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12439510.png)
